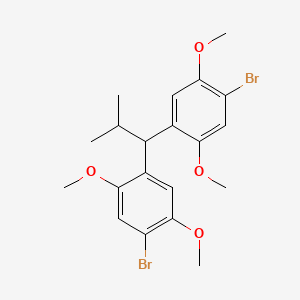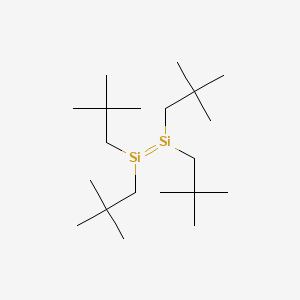
5-Methoxyfluoranthene-3,9-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxyfluoranthene-3,9-diol is a chemical compound that belongs to the class of fluoranthenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a methoxy group at the 5th position and two hydroxyl groups at the 3rd and 9th positions on the fluoranthene backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyfluoranthene-3,9-diol can be achieved through several methods. One common approach involves the dihydroxylation of 5-methoxyfluoranthene using osmium tetroxide or potassium permanganate. The reaction conditions typically involve the use of a solvent such as acetone or methanol and a catalyst to facilitate the addition of hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale dihydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxyfluoranthene-3,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form fluoranthene derivatives with fewer oxygen-containing functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include various fluoranthene derivatives, such as fluoranthene-3,9-dione (from oxidation) and 5-methoxyfluoranthene (from reduction) .
Wissenschaftliche Forschungsanwendungen
5-Methoxyfluoranthene-3,9-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Methoxyfluoranthene-3,9-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, affecting their activity. The methoxy group can also influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxyfluoranthene: Lacks the hydroxyl groups present in 5-Methoxyfluoranthene-3,9-diol.
Fluoranthene-3,9-diol: Lacks the methoxy group present in this compound.
5-Hydroxyfluoranthene-3,9-diol: Has a hydroxyl group instead of a methoxy group at the 5th position.
Uniqueness
This compound is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88070-11-5 |
|---|---|
Molekularformel |
C17H12O3 |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
5-methoxyfluoranthene-3,9-diol |
InChI |
InChI=1S/C17H12O3/c1-20-10-7-14-11-3-2-9(18)6-13(11)12-4-5-16(19)15(8-10)17(12)14/h2-8,18-19H,1H3 |
InChI-Schlüssel |
HSPQSYKMWLJCAC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)
silane](/img/structure/B14376772.png)





